4-(4-Hydroxycyclohexyl)phenol
Overview
Description
4-(4-Hydroxycyclohexyl)phenol is an organic compound with the molecular formula C12H16O2. It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxycyclohexyl)phenol can be achieved through several methods. One common approach involves the hydrogenation of phenolic compounds derived from lignin-based phenolics and diaryl ethers using supported metal catalysts. For example, hydrogenolysis of 4-phenoxyphenol using a Ni/CaO-H-ZSM-5 catalyst at 140°C and 10 bar hydrogen pressure can yield cyclohexanol intermediates .
Industrial Production Methods
Industrial production of phenolic compounds often involves the use of catalytic processes. The use of magnetic nanoparticles, such as CuFe2O4, as catalysts has been reported to facilitate the synthesis of phenols from phenylboronic acids with high efficiency and yield . These methods are advantageous due to their mild reaction conditions, short reaction times, and easy recyclability of the catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxycyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitrophenols, sulfonated phenols, and halogenated phenols.
Scientific Research Applications
4-(4-Hydroxycyclohexyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxycyclohexyl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as a potent antioxidant by scavenging free radicals and chelating metal ions. This activity is primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group directly attached to a benzene ring.
Cyclohexanol: A compound with a hydroxyl group attached to a cyclohexane ring.
4-Hydroxybenzyl alcohol: A compound with a hydroxyl group attached to a benzyl ring.
Uniqueness
4-(4-Hydroxycyclohexyl)phenol is unique due to its dual structural features of a phenol and a cyclohexyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that require both aromatic and alicyclic characteristics. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
Record name | 4-(4-hydroxycyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370860-74-5 | |
Record name | 4-(4-hydroxycyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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